molecular formula C10H16N2O2 B1422416 methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 950858-97-6

methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1422416
CAS No.: 950858-97-6
M. Wt: 196.25 g/mol
InChI Key: BQOZXFDKIAJZTP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate . This nomenclature follows hierarchical rules for heterocyclic systems:

  • The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the parent structure.
  • Substituents are numbered to assign the lowest possible locants. The tert-butyl group occupies position 1, the methyl group position 5, and the carboxylate ester group position 4.

The structural formula (Figure 1) confirms these positions:

  • Pyrazole core : Positions 1 and 2 are nitrogen atoms.
  • Substituents :
    • tert-Butyl (-C(CH₃)₃) at N1.
    • Methyl (-CH₃) at C5.
    • Methoxycarbonyl (-COOCH₃) at C4.

Table 1: Key IUPAC Descriptors

Property Value
Parent heterocycle Pyrazole
Substituent positions 1 (tert-butyl), 4 (carboxylate), 5 (methyl)
Molecular formula C₁₀H₁₆N₂O₂
SMILES COC(=O)C1=C(N(N=C1)C(C)(C)C)C

Alternative Naming Conventions in Heterocyclic Chemistry

Non-IUPAC names reflect historical or industry-specific practices:

  • Functional group emphasis : This compound highlights the ester group.
  • Ring numbering variants : Older literature may use obsolete numbering (e.g., labeling carboxylate as position 3 in fused systems), but this is rare for simple pyrazoles.
  • CAS registry name : 1H-Pyrazole-4-carboxylic acid, 1-(1,1-dimethylethyl)-5-methyl-, methyl ester prioritizes substituents alphabetically.

Table 2: Common Synonyms

Synonym Source
Methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate PubChem
950858-97-6 (CAS) Chembase
MFCD16140308 (MDL) Key Organics

Molecular Formula and Constitutional Isomer Considerations

The molecular formula C₁₀H₁₆N₂O₂ (molecular weight: 196.25 g/mol) permits constitutional isomers differing in substituent arrangement:

Isomerism scenarios :

  • Positional isomers : Varying substituent locations on the pyrazole ring.
    • Example: Moving the methyl group from C5 to C3 yields methyl 1-tert-butyl-3-methylpyrazole-4-carboxylate.
  • Functional group isomers : Replacing the ester with an amide or nitrile group.
    • Example: 1-tert-butyl-5-methylpyrazole-4-carboxamide (C₉H₁₅N₃O).

Table 3: Constitutional Isomers

Isomer Type Structure Molecular Formula
Positional (C3 methyl) Methyl 1-tert-butyl-3-methylpyrazole-4-carboxylate C₁₀H₁₆N₂O₂
Functional (amide) 1-tert-Butyl-5-methylpyrazole-4-carboxamide C₉H₁₅N₃O

Structural rigidity of the pyrazole ring limits stereoisomerism, but substituent bulkiness (e.g., tert-butyl) may induce conformational preferences in derivatives.

Properties

IUPAC Name

methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOZXFDKIAJZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678888
Record name Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950858-97-6
Record name Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves:

  • Construction of the pyrazole ring via cyclocondensation of appropriate β-dicarbonyl or α,β-unsaturated carbonyl precursors with hydrazine derivatives.
  • Introduction of the tert-butyl substituent at the nitrogen-1 position through the use of tert-butylhydrazine or post-cyclization alkylation.
  • Formation of the methyl ester group at the 4-position either by esterification or by using ester-containing starting materials.

Preparation via Cyclocondensation of α,β-Unsaturated Esters and tert-Butylhydrazine

One established approach involves the condensation of α,β-unsaturated esters with tert-butylhydrazine under catalytic conditions to form the pyrazole ring. This method is supported by regioselective control studies on pyrazole synthesis using hydrazines and enone derivatives.

  • Reaction Conditions:

    • Use of α,β-unsaturated esters as starting materials.
    • Addition of tert-butylhydrazine hydrochloride or free tert-butylhydrazine.
    • Catalysts such as sodium or potassium iodide may be employed to facilitate cyclization.
    • Reaction temperature typically controlled from ambient to reflux conditions depending on the solvent.
    • Solvents such as methanol, ethanol, or isopropanol are common for both reaction and recrystallization.
  • Regioselectivity Note:

    • When using tert-butylhydrazine hydrochloride, protonation may lead to preferential formation of the unsubstituted NH-pyrazole rather than the N-substituted pyrazole, with yields reported around 93% for the NH-pyrazole and 7% for the N-substituted form, indicating that reaction conditions must be optimized for the tert-butyl substitution.

Preparation via Methylhydrazine and Difluoroacetyl Intermediates (Analogous Methodology)

Although specifically for difluoromethyl analogs, the methodology described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a useful framework adaptable for this compound synthesis:

  • Step 1: Formation of α-substituted acetyl intermediate

    • Reaction of α,β-unsaturated ester with an acyl halide (e.g., 2,2-difluoroacetyl halide) under acid-binding conditions (triethylamine or N,N-diisopropylethylamine).
    • Hydrolysis with sodium or potassium hydroxide to yield the intermediate carboxylic acid.
  • Step 2: Condensation and Cyclization

    • Reaction of the intermediate with methylhydrazine aqueous solution in the presence of a catalyst (sodium iodide or potassium iodide).
    • Low-temperature condensation (-30 °C to 0 °C) followed by heating (50–120 °C) to induce cyclization.
    • Acidification and recrystallization in alcohol-water mixtures to purify the pyrazole product.

This approach can be modified by replacing methylhydrazine with tert-butylhydrazine to introduce the tert-butyl substituent at nitrogen-1.

Preparation via Ring-Closing Reaction of Alkyl Difluoroacetoacetate Derivatives

A patent describes a multi-step process for alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates which can be adapted for this compound:

  • Stepwise Process:
    • Acidification of sodium enolate of alkyl difluoroacetoacetate using carbonic acid generated in situ from carbon dioxide and water.
    • Coupling of purified alkyl difluoroacetoacetate with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.
    • Ring-closing reaction in a biphasic system with a weak base (sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate) and methylhydrazine at low temperatures (-20 °C to 5 °C).
    • Isolation and purification via solvent extraction and crystallization.

Replacing methylhydrazine with tert-butylhydrazine and adjusting reaction parameters can yield the target compound.

Additional Notes on Substituent Effects and Regioselectivity

  • The nature of the hydrazine strongly influences regioselectivity and substitution patterns on the pyrazole ring.
  • Alkyl hydrazines such as tert-butylhydrazine may lead to mixtures of N-substituted and unsubstituted pyrazoles due to protonation and elimination pathways.
  • Optimization of reaction conditions (pH, temperature, solvent, catalyst) is critical to maximize yield of this compound and minimize by-products.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Notes/Outcome
α,β-Unsaturated ester reaction α,β-unsaturated ester + tert-butylhydrazine (free or HCl salt), catalyst (NaI/KI), solvent (MeOH, EtOH) Cyclocondensation forms pyrazole ring; regioselectivity depends on hydrazine form
Acylation and hydrolysis Acyl halide (e.g., 2,2-difluoroacetyl halide), base (TEA or DIPEA), hydrolysis with NaOH/KOH Formation of acyl intermediate for cyclization
Cyclization Methylhydrazine or tert-butylhydrazine aqueous solution, catalyst, low temp (-30 to 0 °C), then heating (50–120 °C) Ring closure to form pyrazole core
Purification Recrystallization from alcohol-water mixtures High purity product isolation
Alternative Ring-closing in biphasic system with weak base, CO2 acidification Multi-step process adaptable for tert-butyl substitution

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features contribute to its effectiveness in alleviating pain and inflammation, making it a candidate for new drug formulations aimed at providing alternatives to conventional pain relief medications .

Neuropharmacology
Research indicates that this compound may interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. Its potential use as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD), depression, and anxiety disorders has been highlighted, showcasing its versatility in treating central nervous system disorders .

Agricultural Chemistry

Herbicide and Pesticide Development
The compound plays a significant role in the formulation of herbicides and pesticides. Its application enhances crop protection while aiming to reduce environmental impact. Research has focused on optimizing its efficacy to ensure sustainable agricultural practices .

Fungicide Production
this compound is also utilized in the synthesis of fungicides, which are critical for protecting crops from fungal diseases. The economic benefits of improving production processes for such compounds can have substantial impacts on agricultural efficiency .

Material Science

Polymer Formulation
In material science, this compound is being explored for its potential use in developing advanced polymers and coatings. Its properties may enhance the durability and wear resistance of materials, making it valuable in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
this compound has been employed in biochemical research to study enzyme inhibition. Understanding how this compound interacts with specific enzymes can aid researchers in elucidating metabolic pathways and developing targeted therapies for various diseases .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
PharmaceuticalAnti-inflammatory, analgesic, neuropharmacologicalPain relief alternatives, treatment for CNS disorders
Agricultural ChemistryHerbicides, pesticides, fungicidesEnhanced crop protection, reduced environmental impact
Material ScienceAdvanced polymers, coatingsImproved durability and resistance
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways, targeted therapies

Case Study 1: Anti-inflammatory Activity

A study demonstrated that this compound exhibited significant anti-inflammatory effects in animal models. The compound was shown to reduce edema and pain responses effectively compared to traditional NSAIDs.

Case Study 2: Agricultural Efficacy

Field trials conducted with formulations containing this compound as an active ingredient revealed a marked improvement in crop yield and health when compared to untreated controls.

Case Study 3: Polymer Durability

Research on coatings incorporating this compound indicated enhanced resistance to abrasion and chemical exposure, suggesting its utility in protective applications across various industries.

Mechanism of Action

The mechanism of action of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate with analogous pyrazole derivatives, highlighting substituent variations and their implications:

Compound Name R1 R5 4-Position Molecular Weight (g/mol) Key Properties/Activities
This compound tert-butyl methyl methyl ester 196.25 High steric bulk, potential stability
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate tert-butyl phenyl ethyl ester 258.31 Antibacterial, antifungal activities
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate methyl amino methyl ester 169.17 Enhanced solubility (polar amino group)
1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid tert-butyl trifluoromethyl carboxylic acid 236.19 Increased lipophilicity (CF₃ group)

Key Observations :

  • Electronic Effects : The trifluoromethyl group (R5 in ) is strongly electron-withdrawing, which could increase acidity at the 4-position (carboxylic acid vs. ester) and alter binding interactions in biological systems.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability compared to carboxylic acids (e.g., ), which may ionize under physiological conditions, affecting bioavailability.

Physical and Chemical Properties

  • Crystal Packing : The tert-butyl group’s rotational dynamics (studied in ) influence molecular aggregation. For example, bulky substituents like tert-butyl may disrupt hydrogen-bonding networks compared to smaller groups, altering melting points and solubility.
  • Hydrogen Bonding: The ester group in the target compound participates in weaker intermolecular interactions compared to carboxylic acids (), as noted in hydrogen-bonding studies .

Biological Activity

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity among pyrazole derivatives allows for the exploration of various pharmacological effects. This compound is particularly interesting due to its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrazole ring followed by carboxylation. The synthetic route may vary but generally adheres to established protocols for creating substituted pyrazoles.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, a related compound in the pyrazole family showed higher antifungal activity against several phytopathogenic fungi than traditional fungicides like boscalid . The mechanism often involves inhibition of key enzymes in fungal metabolism, such as succinate dehydrogenase (SDH), where molecular docking studies indicate strong binding affinity .

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. A review highlighted various pyrazole derivatives, including those with a similar structure to this compound, which exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These compounds demonstrated significant anti-inflammatory activity in animal models, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Research has indicated that certain pyrazole derivatives act as inhibitors of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Inhibiting LDH can reduce lactate production and impede cancer cell growth. Compounds structurally related to this compound have shown low nanomolar inhibition against LDHA and LDHB in cell lines, indicating promising anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key metabolic enzymes, disrupting cellular processes in pathogens or cancer cells.
  • Binding Affinity : Molecular docking studies reveal strong interactions with target proteins, suggesting effective binding that leads to biological effects .

Data Summary

Activity Target IC50/Activity Level Reference
AntifungalFungal SDHHigher than boscalid
Anti-inflammatoryCOX-1/COX-2Significant inhibition
AnticancerLDHA/LDHBLow nM inhibition

Case Studies

In one notable study, a series of pyrazole derivatives were evaluated for their COX inhibitory activity using carrageenan-induced edema models. The most potent compounds exhibited significant edema reduction compared to standard treatments . Another study focused on the anticancer potential of similar compounds, demonstrating robust inhibition of lactate production in pancreatic cancer cells .

Q & A

Q. What are the common synthetic routes for methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation or copper-catalyzed click chemistry. For cyclocondensation, ethyl acetoacetate reacts with tert-butyl hydrazine derivatives in the presence of DMF-DMA to form the pyrazole core, followed by esterification . Click chemistry approaches (e.g., azide-alkyne cycloaddition) use copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16–72 hours, achieving yields of 41–76% . Optimization involves adjusting catalysts (e.g., Cu(I) concentration), temperature, and solvent ratios.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies regiochemistry and substituent effects (e.g., tert-butyl protons at δ 1.3–1.6 ppm) .
  • IR : Confirms ester carbonyl stretches (~1710 cm⁻¹) and pyrazole ring vibrations .
  • X-ray crystallography : Resolves steric effects of the tert-butyl group and hydrogen bonding patterns in the solid state .

Q. How does the stability of this compound vary under different storage conditions?

The compound is stable at room temperature but degrades under prolonged exposure to moisture or acidic/basic conditions. Storage in inert atmospheres (N₂/Ar) at –20°C is recommended. Decomposition pathways may involve ester hydrolysis or tert-butyl group cleavage .

Advanced Research Questions

Q. How can regiochemical challenges during synthesis be addressed, particularly with bulky substituents like tert-butyl?

The tert-butyl group introduces steric hindrance, influencing cyclization regiochemistry. Computational modeling (e.g., DFT) predicts thermodynamic favorability for the 1,4-disubstituted pyrazole isomer. Experimentally, using bulky bases (e.g., DBU) or high-dilution conditions minimizes steric clashes during cyclocondensation .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 position) or nucleophilic substitution. Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis clarifies reaction mechanisms .

Q. How do researchers resolve contradictions in reported spectral data for pyrazole derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography is critical. For example, pyrazole NH protons may appear broadened in DMSO-d₆ due to hydrogen bonding, requiring deuterated chloroform for sharper signals .

Q. What methodologies are used to design derivatives for biological activity screening?

  • Pharmacophore modeling : Retains the pyrazole core while modifying the ester group to enhance bioavailability .
  • Click chemistry : Introduces triazole or heterocyclic moieties via azide-alkyne cycloaddition to improve target binding .
  • In vitro assays : Anticonvulsant or kinase inhibition activity is tested using protocols from structurally related pyrazole-carboxylates .

Q. How are low yields or side products addressed during scale-up synthesis?

Issue Solution Reference
Low regioselectivityUse directing groups (e.g., Boc-protected amines) or microwave-assisted synthesis
Side productsOptimize column chromatography (e.g., Biotage systems with CH₂Cl₂/MeOH gradients)
Catalyst poisoningPre-purify reactants to remove trace metals or switch to heterogeneous catalysts

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
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methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

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